molecular formula C12H8N2O3 B058464 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid CAS No. 124340-76-7

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Cat. No.: B058464
CAS No.: 124340-76-7
M. Wt: 228.2 g/mol
InChI Key: PJIHCVZPLGUTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid primarily targets bacterial enzymes and proteins involved in essential cellular processes. These targets often include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Mode of Action

The compound interacts with its targets by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition results in the accumulation of DNA breaks and ultimately leads to bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways, primarily those involved in DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA damage, triggering the bacterial SOS response, which is a global response to DNA damage. This response can lead to cell cycle arrest and apoptosis .

Result of Action

At the molecular level, the action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid results in the inhibition of bacterial DNA replication and transcription. This leads to the accumulation of DNA damage and the activation of the bacterial SOS response. At the cellular level, these effects result in cell cycle arrest and apoptosis, effectively killing the bacterial cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid. For instance, the compound is more stable and effective at physiological pH and temperature. The presence of certain ions or other compounds can either enhance or inhibit its activity by affecting its binding to the target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid typically involves the condensation of furan-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The benzimidazole ring can be reduced to form 2-(furan-2-yl)-1,2-dihydrobenzimidazole.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(Furan-2-yl)-1,2-dihydrobenzimidazole.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1H-benzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can influence its biological activity.

Uniqueness

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid is unique due to the presence of both the furan and benzimidazole rings, as well as the carboxylic acid group at the 4-position. This unique combination of structural features contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCVZPLGUTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587666
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-76-7
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 2
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 3
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 4
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 5
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.